Cas no 321533-56-6 (4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol)
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol structure](https://ja.kuujia.com/images/noimg.png)
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 5-HYDROXY-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE O-METHYLOXIME
- 1H-Pyrazole-4-carboxaldehyde, 5-hydroxy-1-methyl-3-phenyl-, O-methyloxime
- 4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol
-
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR32437-1g |
4-[(1E)-(Methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | tech | 1g |
£1078.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430913-1g |
4-[(1E)-(Methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | 90% | 1g |
¥12181.00 | 2024-08-02 | |
A2B Chem LLC | AI70689-5mg |
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI70689-500mg |
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI70689-1mg |
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI70689-10mg |
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI70689-1g |
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
Apollo Scientific | OR32437-500mg |
4-[(1E)-(Methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol |
321533-56-6 | tech | 500mg |
£539.00 | 2025-02-20 |
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
S. Ahmed Chem. Commun., 2009, 6421-6423
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-olに関する追加情報
4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol: A Comprehensive Overview
The compound with CAS No. 321533-56-6, known as 4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, a class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The presence of the methoxyimino group and the phenyl substituent in its structure contributes to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The methoxyimino group in this compound is known to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the phenyl group introduces aromaticity, which can influence the molecule's electronic properties and interactions with biological targets.
One of the most intriguing aspects of this compound is its ability to act as a selective inhibitor of certain enzymes. For instance, research has shown that 4-(methoxyimino)methyl)-pyrazole-based compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This makes them potential candidates for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
Furthermore, the compound's structure allows for easy modification, enabling chemists to explore various substituents and their effects on biological activity. For example, altering the position or type of substituents on the pyrazole ring can significantly impact the molecule's pharmacokinetic properties and efficacy. This flexibility has led to numerous studies focusing on optimizing the compound's bioavailability and targeting specific therapeutic areas.
In terms of synthesis, 4-(methoxyimino)methyl)-pyrazole-based compounds are typically synthesized through multi-step reactions involving nucleophilic substitution and condensation processes. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield, making it a more practical approach for large-scale production.
The compound's pharmacological profile has also been extensively studied. In vitro assays have demonstrated its potent antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a potential candidate for treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Another area of interest is the compound's potential role in cancer therapy. Preclinical studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The methoxyimino group in this compound may enhance its selectivity towards cancer cells while minimizing toxicity to healthy tissues.
In conclusion, 4-(methoxyimino)methyl)-pyrazole-based compounds represent a promising class of molecules with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into their mechanisms of action and optimize their properties for clinical applications.
321533-56-6 (4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol) 関連製品
- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)
- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)
- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 40435-42-5(2,2,5-trimethylhexan-1-ol)
- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)
- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)